2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide
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Overview
Description
2-Methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide is an organic compound with a complex structure that includes methoxy groups, phenoxy groups, and a but-2-yn-1-yl linkage
Preparation Methods
The synthesis of 2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-methoxyphenol with propargyl bromide to form 2-methoxyphenyl propargyl ether. This intermediate is then reacted with 4-bromo-2-methoxyphenol under palladium-catalyzed coupling conditions to form the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-Methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenoxy groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
2-Methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide can be compared with similar compounds such as:
2-Methoxyphenyl isocyanate: Known for its use as a chemoselective reagent for amine protection and deprotection.
4-(4-Methoxyphenyl)butyric acid: Used in the synthesis of various organic compounds.
Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy-: Studied for its antioxidant and antibacterial properties.
Properties
IUPAC Name |
2-methoxy-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-22-16-10-4-3-9-15(16)19(21)20-13-7-8-14-24-18-12-6-5-11-17(18)23-2/h3-6,9-12H,13-14H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJROMJNLWGQXPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC#CCOC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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